molecular formula C12H12O2 B3180258 Benzyl 2-cyclopropylideneacetate CAS No. 139132-06-2

Benzyl 2-cyclopropylideneacetate

Cat. No. B3180258
CAS RN: 139132-06-2
M. Wt: 188.22 g/mol
InChI Key: KWOWKUGUOQTFPP-UHFFFAOYSA-N
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Description

“Benzyl 2-cyclopropylideneacetate” is a chemical compound with the molecular formula C12H12O2 and a molecular weight of 188.23 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a colorless to pale yellow liquid . The solubility of “this compound” in water at 20°C is 8.8 mg/L .

Scientific Research Applications

Cyclopropyl Building Blocks in Organic Synthesis

  • Advanced Syntheses of Cyclopropylideneacetates : This research outlines an efficient and cost-effective preparation of cyclopropylideneacetates, including benzyl 2-cyclopropylideneacetate. These compounds are highlighted for their multifunctional roles in organic synthesis, demonstrating their versatility as building blocks (Limbach, Dalai, & Meijere, 2004).

Applications in Amino Acid Synthesis

  • Building Block for Cyclopropyl-Containing Amino Acids : this compound derivatives have been shown to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids. This demonstrates the compound's role in the synthesis of novel amino acids (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Ring Expansion Reactions

  • Formal σ Bond Cross Metathesis : Studies have shown that ethyl cyclopropylideneacetate, a related compound, can undergo ring expansion reactions with benzosilacyclobutenes, highlighting potential applications in creating complex molecular structures (Saito, Yoshizawa, Ishigami, & Yamasaki, 2010).

Mechanistic Insights into Chemical Reactions

  • Nickel-Catalyzed Cyclization Reactions : There's significant research into the mechanisms of nickel-catalyzed cyclization reactions involving cyclopropylideneacetate. These studies provide insights into the chemical processes and potential applications in synthesizing cycloheptadiene derivatives (Komagawa, Wang, Morokuma, Saito, & Uchiyama, 2013).

Synthesis of Complex Molecules

  • Synthesis of Geometrically Constrained Bicyclic Peptidomimetics : this compound derivatives have been used in the synthesis of complex molecules such as bicyclic peptidomimetics, showcasing their application in creating structurally diverse and biologically relevant compounds (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Safety and Hazards

The safety data sheet for a similar compound, benzyl acetate, indicates that it is harmful if swallowed, fatal if inhaled, causes skin irritation, and may cause genetic defects and cancer . It’s important to note that these hazards may not directly apply to “Benzyl 2-cyclopropylideneacetate”, but they provide some insight into potential risks.

Future Directions

While specific future directions for “Benzyl 2-cyclopropylideneacetate” are not available, research in the field of organic synthesis is focusing on sustainable and environmentally friendly methods. For instance, electrocatalytic oxidation has gained significant attention as a sustainable alternative for oxidation without the need for external oxidants or reducing agents . This could potentially be applied to the synthesis and reactions of “this compound” in the future.

properties

IUPAC Name

benzyl 2-cyclopropylideneacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-12(8-10-6-7-10)14-9-11-4-2-1-3-5-11/h1-5,8H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOWKUGUOQTFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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